molecular formula C11H6F2N2O2 B14039701 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid

2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B14039701
M. Wt: 236.17 g/mol
InChI Key: MDCJTNHXLWXTSJ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2,3-difluorobenzaldehyde with a suitable pyrimidine derivative. One common method includes the use of a base-catalyzed reaction where 2,3-difluorobenzaldehyde reacts with a pyrimidine-5-carboxylic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenyl)pyrimidine-5-carboxylic acid
  • 2-(2,3-Dimethylphenyl)pyrimidine-5-carboxylic acid
  • 2-(2,3-Difluorophenyl)pyrimidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s chemical stability and biological activity, making it more effective in various applications. Additionally, the specific positioning of the fluorine atoms in the phenyl ring can influence the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H6F2N2O2/c12-8-3-1-2-7(9(8)13)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17)

InChI Key

MDCJTNHXLWXTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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